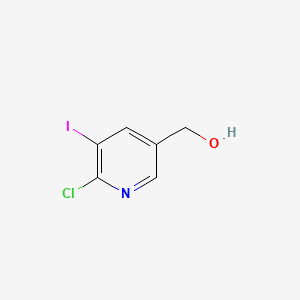

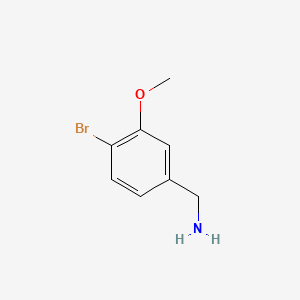

(6-Chloro-5-iodopyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

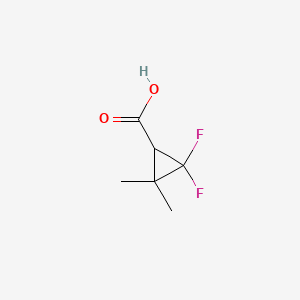

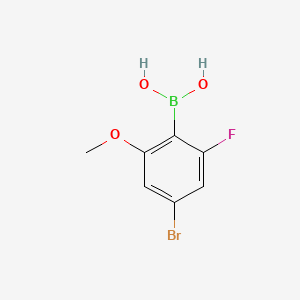

“(6-Chloro-5-iodopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.466. This product is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for “(6-Chloro-5-iodopyridin-3-yl)methanol” is 1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“(6-Chloro-5-iodopyridin-3-yl)methanol” appears as a white to off-white powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

- (6-Chloro-5-iodopyridin-3-yl)methanol serves as a versatile intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of Schiff base compounds with potential antibacterial activities, showcasing its utility in creating pharmacologically relevant structures (Wang et al., 2008).

- The compound has also been involved in the formation of unexpected products under catalyst-free conditions, indicating its reactivity and potential in organic synthesis experiments (M. Percino et al., 2005).

Catalysis

- Research on methanol synthesis catalysis has highlighted the importance of certain compounds in improving catalytic performance. While not directly about (6-Chloro-5-iodopyridin-3-yl)methanol, this context suggests the relevance of similar compounds in catalytic processes, particularly in enhancing the synthesis of industrially significant chemicals like methanol (A. Richard & M. Fan, 2018).

Material Science

- The utility of (6-Chloro-5-iodopyridin-3-yl)methanol in material science is evidenced through its role in generating novel structures. For instance, it has been used in the synthesis of 1,3,4-oxadiazoles with potential insecticidal activity, demonstrating its contribution to developing new materials with specific biological activities (B. S. Holla et al., 2004).

Advanced Organic Synthesis

- In advanced organic synthesis, (6-Chloro-5-iodopyridin-3-yl)methanol is pivotal in gram-scale syntheses involving palladium-catalyzed C-H halogenation, highlighting its role in facilitating the production of multi-substituted arenes. This approach offers advantages such as higher yields, better selectivity, and practicality over traditional methods, underscoring the compound's significance in organic chemistry (Xiuyun Sun et al., 2014).

Molecular Structure Analysis

- Detailed molecular structure analysis of derivatives of (6-Chloro-5-iodopyridin-3-yl)methanol has provided insights into the intermolecular interactions and crystal packing, which are crucial for understanding the physical and chemical properties of these compounds. Such studies are fundamental in the development of new materials and the optimization of their properties for various applications (B. Lakshminarayana et al., 2009).

Safety and Hazards

properties

IUPAC Name |

(6-chloro-5-iodopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSOXVYLVIJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-5-iodopyridin-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)